Cuprate(2-), bis(3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO)-, dihydrogen
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Overview
Description
Dihydrogen bis[3-hydroxy-4-(phenylazo)naphthalene-2-carboxylato(2-)]cuprate(2-) is a complex organometallic compound with the molecular formula C34H21CuN4O6-. It is also known by its synonym, bis[3-hydroxy-4-(phenylazo)-2-naphthalenecarboxylic acid]copper(II) salt . This compound is notable for its vibrant color properties and is often used as a pigment, specifically known as C.I. Pigment Brown 5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen bis[3-hydroxy-4-(phenylazo)naphthalene-2-carboxylato(2-)]cuprate(2-) typically involves the reaction of 3-hydroxy-4-(phenylazo)naphthalene-2-carboxylic acid with a copper(II) salt under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dihydrogen bis[3-hydroxy-4-(phenylazo)naphthalene-2-carboxylato(2-)]cuprate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper.
Reduction: Reduction reactions can convert the copper(II) center to copper(I) or even elemental copper under appropriate conditions.
Substitution: The ligand exchange reactions can occur, where the phenylazo or naphthalene groups can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation states of copper complexes, while reduction can produce copper(I) complexes or elemental copper .
Scientific Research Applications
Dihydrogen bis[3-hydroxy-4-(phenylazo)naphthalene-2-carboxylato(2-)]cuprate(2-) has several scientific research applications:
Chemistry: Used as a pigment in various chemical formulations due to its stable color properties.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the manufacturing of dyes, inks, and coatings due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of dihydrogen bis[3-hydroxy-4-(phenylazo)naphthalene-2-carboxylato(2-)]cuprate(2-) involves its interaction with molecular targets through coordination chemistry. The copper center can interact with various biological molecules, potentially disrupting their normal function. The phenylazo and naphthalene groups can also participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- Bis[3-hydroxy-4-(phenylazo)-2-naphthalenecarboxylic acid]copper(II) salt
- C.I. Pigment Brown 5
- Cuprate(2-), bis[3-hydroxy-4-(phenylazo)-2-naphthalenecarboxylato(2-)]-, dihydrogen
Uniqueness
Dihydrogen bis[3-hydroxy-4-(phenylazo)naphthalene-2-carboxylato(2-)]cuprate(2-) is unique due to its specific ligand structure, which imparts distinct color properties and stability. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .
Properties
CAS No. |
16521-34-9 |
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Molecular Formula |
C34H22CuN4O6 |
Molecular Weight |
646.1 g/mol |
IUPAC Name |
copper;hydron;3-oxido-4-phenyldiazenylnaphthalene-2-carboxylate |
InChI |
InChI=1S/2C17H12N2O3.Cu/c2*20-16-14(17(21)22)10-11-6-4-5-9-13(11)15(16)19-18-12-7-2-1-3-8-12;/h2*1-10,20H,(H,21,22);/q;;+2/p-2 |
InChI Key |
OPZGSCYAVKVXQO-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])[O-].C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])[O-].[Cu+2] |
Origin of Product |
United States |
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